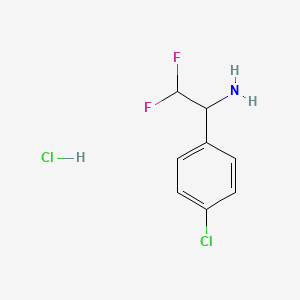
1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenyl group, two fluorine atoms, and an amine group, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve efficient production .
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
- 1-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one
- 1-(4-Methylphenyl)-2-(dimethylamino)-propan-1-one
- 1-Phenylethylamine derivatives
Uniqueness: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride stands out due to its unique combination of a chlorophenyl group and two fluorine atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and materials .
生物活性
1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of difluoroethylamines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
The molecular formula of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine HCl is C9H10ClF2N with a molecular weight of approximately 209.63 g/mol. It typically exists in the form of hydrochloride salt, which enhances its solubility and stability in various solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the chlorophenyl and difluoroethyl groups enhances its binding affinity, potentially influencing various biochemical pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Interaction : It might interact with neurotransmitter receptors, affecting synaptic transmission and potentially exhibiting psychoactive properties.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(4-Chlorophenyl)-2,2-difluoroethan-1-amine exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl compounds can effectively inhibit the growth of various bacterial and fungal strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | Antifungal against Sclerotinia sclerotiorum | |
| 4-Bromo-3-chloroaniline | Antibacterial |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit selective cytotoxicity against certain tumor cells while sparing normal cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of halogenated compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with 100 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, suggesting potential as an anticancer agent.
属性
分子式 |
C8H9Cl2F2N |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
InChI 键 |
BAMMPMBLOBLIOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(F)F)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















